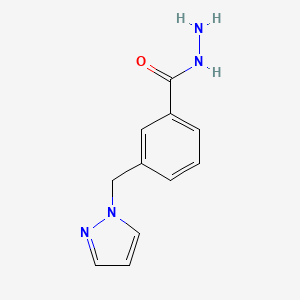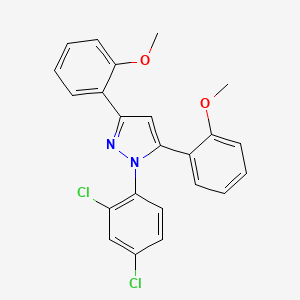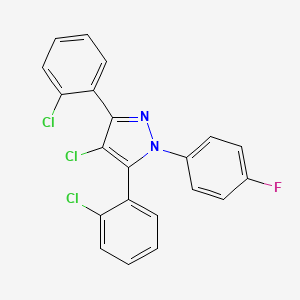![molecular formula C25H27N3O3S B10922404 1-(4-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10922404.png)
1-(4-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a naphthylmethyl group attached to a piperazine ring, which is further connected to a sulfonylphenyl group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
1-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
- 4-(4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL)-1-PHENYL-1H-PYRAZOLO(3,4-D)PYRIMIDINE
- N-(4-{[4-(1-NAPHTHYLMETHYL)-1-PIPERAZINYL]SULFONYL}PHENYL)ACETAMIDE
Uniqueness: 1-(4-{[4-(1-NAPHTHYLMETHYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthylmethyl group with a piperazine and pyrrolidinone moiety makes it particularly versatile for various applications .
Properties
Molecular Formula |
C25H27N3O3S |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
1-[4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H27N3O3S/c29-25-9-4-14-28(25)22-10-12-23(13-11-22)32(30,31)27-17-15-26(16-18-27)19-21-7-3-6-20-5-1-2-8-24(20)21/h1-3,5-8,10-13H,4,9,14-19H2 |
InChI Key |
OADMWVDJMUOXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide](/img/structure/B10922328.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B10922334.png)
![[3-(4-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10922340.png)
![N-(4-ethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922341.png)
![6-cyclopropyl-N-(2-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922349.png)

![3-ethyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10922371.png)

![methyl 5-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10922388.png)


![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10922408.png)
![2-{4-[(2-chloro-5-methylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10922416.png)
![7-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10922428.png)
